Methyl 2-amino-3-(3-ethoxyphenyl)propanoate

Catalog No.
S12524961
CAS No.
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3-(3-ethoxyphenyl)propanoate

Product Name

Methyl 2-amino-3-(3-ethoxyphenyl)propanoate

IUPAC Name

methyl 2-amino-3-(3-ethoxyphenyl)propanoate

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-3-16-10-6-4-5-9(7-10)8-11(13)12(14)15-2/h4-7,11H,3,8,13H2,1-2H3

InChI Key

WNJDHAYKJUYHFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC(C(=O)OC)N

Methyl 2-amino-3-(3-ethoxyphenyl)propanoate is an organic compound characterized by its amino acid structure, which includes an ethoxy group attached to a phenyl ring. This compound belongs to the class of amino esters and has the molecular formula C13H17NO3, with a molecular weight of approximately 235.28 g/mol. The presence of the ethoxyphenyl moiety contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: The ethoxy group may be oxidized to form corresponding carbonyl compounds.
  • Reduction: The ester functionality can be reduced to yield alcohols.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution, allowing for the introduction of different substituents.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that methyl 2-amino-3-(3-ethoxyphenyl)propanoate exhibits significant biological activity. It may interact with various biological targets, potentially influencing pathways related to neurotransmission or metabolic processes. The specific mechanisms of action require further investigation, but preliminary studies suggest that it could have applications in pharmacology due to its structural similarities with known bioactive compounds.

The synthesis of methyl 2-amino-3-(3-ethoxyphenyl)propanoate typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzaldehyde and an appropriate amino acid derivative.
  • Formation of Intermediate: A condensation reaction is carried out to form an intermediate compound.
  • Esterification: The intermediate is then subjected to esterification using methanol in the presence of an acid catalyst to yield the final product.

In industrial settings, continuous flow reactors may be employed for more efficient synthesis, allowing for better control over reaction conditions and higher yields.

Methyl 2-amino-3-(3-ethoxyphenyl)propanoate has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical Research: It can be used as a reagent in organic synthesis or as a building block for more complex molecules.

Interaction studies are crucial for understanding the behavior of methyl 2-amino-3-(3-ethoxyphenyl)propanoate in biological systems. Initial studies suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

Methyl 2-amino-3-(3-ethoxyphenyl)propanoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-3-(3-methoxyphenyl)propanoateMethoxy group instead of ethoxyPotentially different biological activity due to methoxy substitution
Methyl 2-amino-3-(4-fluorophenyl)propanoateFluorine substituent on phenyl ringEnhanced lipophilicity and potential receptor binding
Methyl 2-amino-3-(4-hydroxyphenyl)propanoateHydroxyl group on phenyl ringIncreased polarity may affect solubility and biological activity
Methyl 2-amino-3-(phenyl)propanoateNo ethoxy or methoxy groupsSimpler structure may lead to different reactivity

Each of these compounds has unique properties that can influence their reactivity and biological activity, making them valuable in various research and therapeutic contexts. The distinct ethoxy group in methyl 2-amino-3-(3-ethoxyphenyl)propanoate sets it apart from its analogs, potentially affecting its pharmacokinetics and dynamics.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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